molecular formula C14H19F2NO3 B13047288 Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate

Katalognummer: B13047288
Molekulargewicht: 287.30 g/mol
InChI-Schlüssel: FILHXHWVWYROIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate is a chemical compound with the molecular formula C14H19F2NO3 and a molecular weight of 287.31 g/mol . This compound is known for its unique structure, which includes a difluoropyridinyl group attached to an octanoate ester. It is primarily used in research and industrial applications due to its specific chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate typically involves a multi-step reaction process. One common synthetic route includes the following steps :

    Step 1: Reacting boron tribromide with dichloromethane at 60°C.

    Step 2: Treating the intermediate product with potassium carbonate in N,N-dimethylformamide for 10 hours at 100°C.

These steps result in the formation of this compound with high purity.

Analyse Chemischer Reaktionen

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.

    Substitution: The difluoropyridinyl group can participate in substitution reactions, often with nucleophiles.

Common reagents used in these reactions include boron tribromide, potassium carbonate, and N,N-dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group plays a crucial role in its activity, allowing it to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate can be compared with other similar compounds, such as:

    Methyl 8-((2,6-dichloropyridin-4-YL)oxy)octanoate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    Methyl 8-((2,6-dibromopyridin-4-YL)oxy)octanoate: The presence of bromine atoms can lead to different chemical properties and applications.

The uniqueness of this compound lies in its difluoropyridinyl group, which imparts specific chemical and biological properties that are distinct from its analogs .

Eigenschaften

Molekularformel

C14H19F2NO3

Molekulargewicht

287.30 g/mol

IUPAC-Name

methyl 8-(2,6-difluoropyridin-4-yl)oxyoctanoate

InChI

InChI=1S/C14H19F2NO3/c1-19-14(18)7-5-3-2-4-6-8-20-11-9-12(15)17-13(16)10-11/h9-10H,2-8H2,1H3

InChI-Schlüssel

FILHXHWVWYROIE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCOC1=CC(=NC(=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.